molecular formula C21H27NO2 B5702925 N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No. B5702925
M. Wt: 325.4 g/mol
InChI Key: YLMGYDWOBPOLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as TTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTPA belongs to the class of amides and is synthesized using a specific method, which will be discussed in detail.

Mechanism of Action

The exact mechanism of action of TTPA is still not fully understood. However, studies have suggested that TTPA exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and reducing the expression of pro-inflammatory cytokines. TTPA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular stress response and antioxidant defense.
Biochemical and Physiological Effects:
TTPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. TTPA has also been shown to reduce the levels of lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, TTPA has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TTPA is its high yield synthesis method, which makes it easy to obtain in large quantities. Additionally, TTPA exhibits excellent stability and solubility in various solvents, making it suitable for various lab experiments. However, one of the limitations of TTPA is its relatively low potency compared to other anti-inflammatory and antioxidant compounds.

Future Directions

There are several future directions for TTPA research, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, TTPA can be further studied for its potential applications in drug delivery systems, such as nanoparticles and liposomes. Furthermore, TTPA can be studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, TTPA can be further investigated for its potential use as a catalyst in various organic reactions.
Conclusion:
In conclusion, TTPA is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTPA exhibits anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. TTPA also has potential applications in materials science and catalysis. Further research is needed to fully understand the mechanism of action of TTPA and to develop more potent analogs with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of TTPA involves the reaction between 2-tert-butylphenylamine and 2,3,5-trimethylphenoxyacetyl chloride in the presence of a base. The reaction takes place at room temperature, and the resulting TTPA is obtained in high yield. The chemical structure of TTPA is confirmed using various spectroscopic techniques, including NMR and IR spectroscopy.

Scientific Research Applications

TTPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TTPA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. TTPA has also been studied for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers. Additionally, TTPA has been used as a catalyst in various organic reactions, including the synthesis of esters and amides.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-14-11-15(2)16(3)19(12-14)24-13-20(23)22-18-10-8-7-9-17(18)21(4,5)6/h7-12H,13H2,1-6H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMGYDWOBPOLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

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